molecular formula C30H38N8O B12845423 N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B12845423
M. Wt: 526.7 g/mol
InChI Key: MNKXJRHNWQDPEM-UHFFFAOYSA-N
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Description

N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a complex organic compound belonging to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzimidazole ring, and a pyrazole moiety

Preparation Methods

The synthesis of N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with 4-methylpiperazine under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar compounds include other phenylpiperazines and benzimidazole derivatives. Compared to these compounds, N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Some similar compounds are:

Properties

Molecular Formula

C30H38N8O

Molecular Weight

526.7 g/mol

IUPAC Name

N-[1-cyclohexyl-6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]-2-methyl-6-(1-methylpyrazol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C30H38N8O/c1-21-15-23(17-27(32-21)24-18-31-36(3)20-24)29(39)34-30-33-26-10-9-22(19-37-13-11-35(2)12-14-37)16-28(26)38(30)25-7-5-4-6-8-25/h9-10,15-18,20,25H,4-8,11-14,19H2,1-3H3,(H,33,34,39)

InChI Key

MNKXJRHNWQDPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=C(N3C5CCCCC5)C=C(C=C4)CN6CCN(CC6)C

Origin of Product

United States

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